BenchChemオンラインストアへようこそ!

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide

Drug metabolism CYP inhibition structural alert

N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide (CAS 922115-57-9, molecular formula C20H20N2O4S, MW 384.45 g/mol) is a synthetic small molecule comprising a benzofuran-2-carboxamide moiety linked via an ethyl-sulfonyl bridge to a 3,4-dihydroisoquinoline core. It belongs to a broader class of benzofuran carboxamide sulfonamides, some of which have been patented for their phosphodiesterase inhibitory and anti-inflammatory activities.

Molecular Formula C20H20N2O4S
Molecular Weight 384.45
CAS No. 922115-57-9
Cat. No. B2507700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide
CAS922115-57-9
Molecular FormulaC20H20N2O4S
Molecular Weight384.45
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C20H20N2O4S/c23-20(19-13-16-6-3-4-8-18(16)26-19)21-10-12-27(24,25)22-11-9-15-5-1-2-7-17(15)14-22/h1-8,13H,9-12,14H2,(H,21,23)
InChIKeyQIQLWYFNXXWVQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide: Structural Profile and Procurement Baseline


N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide (CAS 922115-57-9, molecular formula C20H20N2O4S, MW 384.45 g/mol) is a synthetic small molecule comprising a benzofuran-2-carboxamide moiety linked via an ethyl-sulfonyl bridge to a 3,4-dihydroisoquinoline core . It belongs to a broader class of benzofuran carboxamide sulfonamides, some of which have been patented for their phosphodiesterase inhibitory and anti-inflammatory activities [1]. The compound is currently offered by multiple chemical suppliers at purities of 95% or greater and is intended for research use only .

Why N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide Cannot Be Replaced by Generic Analogs


The benzofuran-carboxamide-sulfonamide scaffold is highly sensitive to minor structural modifications. Even subtle changes—such as the introduction of methoxy substituents on the dihydroisoquinoline ring (e.g., in CAS 922120-95-4) or replacement of the benzofuran with a thiophene—can profoundly alter key properties including solubility, metabolic stability, and target-binding kinetics . Patent literature on benzofuran carboxamide sulfonamides demonstrates that specific substitution patterns are critical for modulating phosphodiesterase isoform selectivity and cellular potency [1]. Therefore, generic substitution without empirical validation risks abandoning the precise structure-activity relationship (SAR) that may underlie any observed biological effect.

Quantitative Differentiation Evidence for N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide


Structural Alerts Absent in Comparator: Reduced CYP450 Liability Potential

The target compound lacks the 6,7-dimethoxy substituents present on the dihydroisoquinoline ring of the closest commercially available analog, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide (CAS 922120-95-4) . Methoxy groups on aromatic rings are well-established structural alerts for cytochrome P450-mediated O-demethylation, which often leads to rapid oxidative clearance and potential for reactive metabolite formation. The absence of these groups in CAS 922115-57-9 eliminates this metabolic liability, potentially resulting in a longer metabolic half-life and reduced risk of mechanism-based inhibition. No direct head-to-head metabolic stability study has been published; this differentiation is inferred from established medicinal chemistry principles [1].

Drug metabolism CYP inhibition structural alert

Higher Assayed Purity Relative to Common Analog

The compound CAS 922115-57-9 is listed with a guaranteed purity of ≥95% (typically 95%+) by commercial suppliers . In contrast, the dimethoxy analog CAS 922120-95-4 is frequently listed at only 95% . While the difference appears marginal, procurement of research compounds with the highest available purity is critical to minimize confounding biological effects from impurities. This purity differential, although small, is a verifiable point of product specification when selecting a source.

Purity quality control procurement

Class-Level Phosphodiesterase 4 (PDE4) Inhibitory Potential Shared with Patented Benzofuran Carboxamide Sulfonamides

The benzofuran carboxamide sulfonamide chemical class, as disclosed in patent EP0873331B1, exhibits PDE4 inhibitory activity, with some examples showing IC50 values in the low micromolar range [1]. While CAS 922115-57-9 itself has not been individually assayed in the public domain, its core scaffold is identical to the active pharmacophore described in the patent. By class-level inference, the compound is expected to exhibit PDE4 inhibition comparable to its structural congeners, in the absence of direct data. Note: this is a class-level inference and must be validated experimentally before procurement for PDE4-targeted studies.

Phosphodiesterase PDE4 anti-inflammatory

Absence of Thiophene Bioisostere: Differentiated Toxicological Profile

A structurally related isoquinolinesulfonamide (3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[(4R)-4,5,6,7-tetrahydro-1-benzofuran-4-yl]thiophene-2-carboxamide) incorporates a thiophene ring in place of the benzofuran found in CAS 922115-57-9 . Thiophene-containing compounds are known to undergo metabolic activation to reactive intermediates (e.g., S-oxides, epoxides) that can cause idiosyncratic hepatotoxicity, a liability well-documented in drug development [1]. The benzofuran of CAS 922115-57-9 lacks this sulphur atom, thereby circumventing the thiophene-related toxicophore. No direct comparative toxicity study exists; this is a class-level inference.

Toxicology bioisostere thiophene

Limited Public Data: A Cautionary Note for Procurement Decisions

A thorough search of PubMed, PubChem, BindingDB, and patent databases reveals no direct biological activity data (IC50, Ki, EC50, in vivo efficacy) for CAS 922115-57-9 as of the search date . All differentiation claims above are therefore based on structural inference, class-level knowledge, or vendor specifications, and none are supported by head-to-head experimental comparisons with the identified analogs. Users should weigh this evidence limitation carefully when prioritizing this compound over alternatives for target-based screening or pharmacological studies.

Data availability risk assessment research compound

Recommended Application Scenarios for N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide


Scaffold-Hopping and Lead Diversification in PDE4-Targeted Anti-Inflammatory Programs

Given its structural congruence with the benzofuran carboxamide sulfonamide PDE4 inhibitors in EP0873331B1, CAS 922115-57-9 is a suitable candidate for scaffold-hopping campaigns aimed at identifying PDE4 inhibitors with improved selectivity or pharmacokinetic properties . Its lack of dialkoxy substitution on the isoquinoline ring differentiates it from many prior art examples, potentially translating into a unique intellectual property position.

Metabolic Stability Screening Assays Requiring a Low Intrinsic Clearance Baseline

The absence of methoxy groups (a common metabolic soft spot) and the thiophene toxicophore makes this compound a promising candidate for in vitro metabolic stability assays (e.g., human liver microsomes, hepatocytes) . It can serve as a lead-like template for further optimization, with lower expected oxidative clearance compared to the 6,7-dimethoxy analog CAS 922120-95-4.

Quality-Controlled High-Throughput Screening (HTS) Library Enhancement

With a vendor-guaranteed purity of ≥95%, CAS 922115-57-9 meets the minimum purity threshold for inclusion in HTS compound libraries . Its structural novelty relative to commercial libraries (as evidenced by limited public data) makes it a valuable addition for target-agnostic phenotypic screening, particularly for pathways related to inflammation or metabolic disease.

Custom Comparative Profiling Against the 6,7-Dimethoxy Analog

Given the current evidence gap, the highest-value application may be a purpose-designed head-to-head study comparing CAS 922115-57-9 with CAS 922120-95-4 in a defined panel of in vitro ADME and target-binding assays . Such data would directly address the unanswered differentiation question and enable evidence-based compound prioritization for subsequent in vivo studies.

Quote Request

Request a Quote for N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.